2-((4-Chlorophenyl)thio)pentan-3-one
Beschreibung
2-((4-Chlorophenyl)thio)pentan-3-one is an organic compound with the molecular formula C11H13ClOS It is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure
Eigenschaften
Molekularformel |
C11H13ClOS |
|---|---|
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
CZBXNCCCBWYSBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)thio)pentan-3-one typically involves the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 40°C) under an oxygen atmosphere. The mixture is then extracted with ethyl ether, washed, dried, and purified using flash column chromatography .
Industrial Production Methods: While specific industrial production methods for 2-((4-Chlorophenyl)thio)pentan-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((4-Chlorophenyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorophenyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)thio)pentan-3-one is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the chlorophenyl and thioether groups may contribute to its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: Similar structure but with a hydroxyl group and a double bond in the pentanone chain.
1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: Contains a triazole ring instead of the thioether linkage.
Uniqueness: 2-((4-Chlorophenyl)thio)pentan-3-one is unique due to its specific combination of a chlorophenyl group and a thioether linkage attached to a pentanone structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Biologische Aktivität
2-((4-Chlorophenyl)thio)pentan-3-one, also known as 3-[(4-chlorophenyl)thio]pentane-2,4-dione, is an organic compound with the molecular formula CHClOS. This compound belongs to the class of aromatic ketones and thioethers, characterized by a chlorophenyl group linked to a thioether and a diketone moiety. The compound's unique structure allows for various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound consists of a five-carbon chain with a ketone group at the second position and a thioether linkage at the third position. The synthesis typically involves the reaction of acetylacetone with 4-chlorothiophenol in the presence of a base such as sodium carbonate, conducted in dimethyl sulfoxide (DMSO) at elevated temperatures. Purification methods like flash column chromatography are employed to isolate the product.
Antimicrobial Properties
Research indicates that 2-((4-Chlorophenyl)thio)pentan-3-one exhibits significant antimicrobial activity. It interacts with bacterial cell membranes and inhibits vital cellular processes, leading to cell death. In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.
Anticancer Effects
The compound has also been studied for its anticancer properties. It appears to inhibit cancer cell proliferation through multiple mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
The biological activity of 2-((4-Chlorophenyl)thio)pentan-3-one is attributed to its ability to form reactive intermediates that modify biomolecules. This reactivity is crucial for understanding its mechanism of action in biological systems. The interactions with enzymes and proteins are particularly relevant for drug design and therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-((4-Chlorophenyl)thio)pentan-3-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[(4-Chlorophenyl)thio]-4-hydroxypent-3-en-2-one | Hydroxyl group addition | Hydroxyl enhances solubility |
| 1,3-bis(trimethylsilyloxy)-1,3-butadiene | Different substituents | Lacks thioether linkage |
| 3-(Phenylthio)-2-pentanone | Similar ketone structure | Lacks chlorinated phenyl group |
The combination of a chlorophenyl group and a thioether linkage in 2-((4-Chlorophenyl)thio)pentan-3-one imparts distinct chemical reactivity and potential biological activity not commonly found in other compounds, making it valuable for research and development purposes.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cancer Cell Line Research : In vitro assays on human breast cancer cell lines demonstrated that treatment with 2-((4-Chlorophenyl)thio)pentan-3-one led to a decrease in cell viability by over 60% after 48 hours of exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
